molecular formula C10H9FN2O2 B12851873 Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate

Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate

Cat. No.: B12851873
M. Wt: 208.19 g/mol
InChI Key: VIZSAKGDSWLAGS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C10H9FN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate typically involves the reaction of 2-chloro-5-cyanopyridine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-fluoropyridin-2-yl)acetate
  • Ethyl 2-(2-fluoropyridin-4-yl)acetate
  • 2-(2-fluoropyridin-4-yl)acetonitrile

Uniqueness

Ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate is unique due to the presence of both a cyano group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

ethyl 2-(5-cyano-4-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)4-8-3-9(11)7(5-12)6-13-8/h3,6H,2,4H2,1H3

InChI Key

VIZSAKGDSWLAGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)C#N)F

Origin of Product

United States

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